2-(Ethylsulfanyl)ethyl 7-(4-chlorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

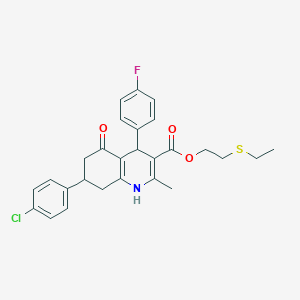

The compound 2-(Ethylsulfanyl)ethyl 7-(4-chlorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate belongs to the hexahydroquinoline carboxylate family, characterized by a bicyclic core with diverse aryl and ester substituents. Its structure includes:

- A hexahydroquinoline backbone with a keto group at position 3.

- 7-(4-Chlorophenyl) and 4-(4-fluorophenyl) substituents, which influence electronic and steric properties.

- A 2-(ethylsulfanyl)ethyl ester at position 3, contributing to lipophilicity and metabolic stability.

Its synthesis typically involves multicomponent reactions (e.g., Hantzsch-type cyclization), followed by functionalization of the ester and aryl groups.

Properties

Molecular Formula |

C27H27ClFNO3S |

|---|---|

Molecular Weight |

500.0 g/mol |

IUPAC Name |

2-ethylsulfanylethyl 7-(4-chlorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C27H27ClFNO3S/c1-3-34-13-12-33-27(32)24-16(2)30-22-14-19(17-4-8-20(28)9-5-17)15-23(31)26(22)25(24)18-6-10-21(29)11-7-18/h4-11,19,25,30H,3,12-15H2,1-2H3 |

InChI Key |

RWNUFVKNXWQDJH-UHFFFAOYSA-N |

Canonical SMILES |

CCSCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)F)C(=O)CC(C2)C4=CC=C(C=C4)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)ethyl 7-(4-chlorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene.

Substitution Reactions:

Functional Group Modifications: The ethylsulfanyl and carboxylate groups are introduced through nucleophilic substitution and esterification reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)ethyl 7-(4-chlorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the quinoline core can be reduced to form alcohols.

Substitution: The aromatic rings can undergo further electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of hexahydroquinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or disruption of membrane integrity .

Anticancer Potential

Some studies have suggested that hexahydroquinoline derivatives possess anticancer properties. The compound's structure allows it to interact with cellular targets involved in cancer progression. Preliminary data indicate that such compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Neuroprotective Effects

There is growing interest in the neuroprotective effects of hexahydroquinoline derivatives. Research has indicated that these compounds may help protect neuronal cells from oxidative stress and apoptosis, which are critical in neurodegenerative diseases like Alzheimer's and Parkinson's .

Synthesis and Derivative Development

The synthesis of 2-(Ethylsulfanyl)ethyl 7-(4-chlorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step reactions starting from simpler precursors. The development of derivatives with varying substituents can lead to compounds with enhanced biological activity or specificity.

Case Study 1: Antimicrobial Screening

A study published in a peer-reviewed journal screened a series of hexahydroquinoline derivatives for antimicrobial activity. The results demonstrated that certain modifications to the core structure significantly increased potency against Gram-positive bacteria .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of similar compounds. In vitro assays showed that specific derivatives could inhibit the proliferation of breast cancer cells by inducing cell cycle arrest at the G2/M phase.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)ethyl 7-(4-chlorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Comparison and Key Properties

*Predicted using fragment-based methods. †Estimated via comparative analysis.

Key Observations:

- Aryl Substituents : The 4-fluorophenyl group (target compound) enhances electronegativity and metabolic stability compared to chlorophenyl or bromophenyl analogs.

- Hydrogen Bonding : Hydroxyl-containing analogs (e.g., ) exhibit stronger hydrogen-bonding networks, influencing crystal packing and solubility.

Crystallographic and Conformational Analysis

- Target Compound: Pending refinement (likely via SHELXL), but expected to exhibit chair conformation in the hexahydroquinoline ring, with puckering parameters (q2, φ2) similar to Ethyl 4-(4-fluorophenyl)-... (q2 = 0.52 Å, φ2 = 18°).

- Comparative Data :

Pharmacological Implications

Biological Activity

The compound 2-(Ethylsulfanyl)ethyl 7-(4-chlorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a derivative of hexahydroquinoline known for its diverse biological activities. This article explores its pharmacological properties, including anticancer and antiviral activities, as well as its potential mechanisms of action.

- Molecular Formula : C₁₈H₁₈ClFNO₃S

- Molecular Weight : 371.86 g/mol

- CAS Number : 5708-71-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of hexahydroquinoline derivatives. The compound has shown significant efficacy against various cancer cell lines:

Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased cell death.

Antiviral Activity

In addition to its anticancer properties, the compound has been evaluated for antiviral activity against several viral strains:

Mechanism of Action : The antiviral activity is believed to stem from the compound's ability to interfere with viral replication processes and inhibit viral entry into host cells.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of the compound against human colorectal cancer (HCT-116) demonstrated that treatment with varying concentrations led to a dose-dependent decrease in cell viability. The study concluded that the compound could serve as a promising candidate for further development in cancer therapeutics.

Case Study 2: Antiviral Activity

Another investigation focused on the compound's effects on HSV-1 and CV-B4 showed that it significantly inhibited viral replication in vitro. The results suggested that this compound could be a potential therapeutic agent for treating viral infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.